molecular formula C34H38N4O22 B1147787 5,5''-Dinitro BAPTA, AM CAS No. 172646-47-8

5,5''-Dinitro BAPTA, AM

Cat. No.: B1147787
CAS No.: 172646-47-8
M. Wt: 854.68
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Description

Overview of BAPTA and its Analogues

BAPTA, an acronym for 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a high-affinity calcium chelator that has become an indispensable tool in cell biology. nih.gov Its core structure allows for the selective binding of Ca²⁺ ions, effectively buffering intracellular calcium concentrations and enabling researchers to probe the role of calcium in specific cellular events. nih.gov The BAPTA framework has been modified to create a range of analogues with varying affinities for calcium, providing a spectrum of tools to investigate different aspects of calcium signaling. open.ac.uk These derivatives are often employed to either clamp calcium at a low level, preventing calcium-dependent processes, or to study the kinetics of calcium fluxes. interchim.fr

Distinctive Characteristics of 5,5”-Dinitro BAPTA, AM within the BAPTA Family

5,5”-Dinitro BAPTA, AM stands out within the BAPTA family due to its significantly reduced affinity for calcium. researchgate.netsmolecule.com This characteristic is a direct result of the two electron-withdrawing nitro groups attached to the aromatic rings of the BAPTA structure. smolecule.com These groups alter the electron density of the chelating carboxylate groups, thereby diminishing their ability to bind Ca²⁺. smolecule.com

The most defining feature of 5,5”-Dinitro BAPTA is its low affinity for calcium, reflected in its high dissociation constant (Kd). The Kd is the concentration of calcium at which half of the chelator molecules are bound to calcium. A higher Kd value signifies a lower affinity. While BAPTA itself has a high affinity for Ca²⁺ with a Kd in the nanomolar range, the introduction of the dinitro groups in 5,5”-Dinitro BAPTA increases the Kd to the millimolar range. nih.govsmolecule.comjneurosci.org This makes it a very weak calcium buffer under typical physiological conditions.

One study determined the log value for the 1:1 calcium to 5,5'-dinitro BAPTA complex formation constant to be 2.75. shareok.org Research has reported a dissociation constant (Kd) for 5,5'-dinitro BAPTA of approximately 7.5 mM, and another study found it to be around 20 mM. nih.govsmolecule.com This contrasts sharply with the high affinity of the parent BAPTA molecule. nih.gov

Table 1: Comparative Calcium Affinity of BAPTA Derivatives

Compound Dissociation Constant (Kd) for Ca²⁺
BAPTA ~160 nM interchim.fr
5,5'-Dimethyl BAPTA Lower than BAPTA (higher affinity)
5,5'-Dibromo BAPTA 1.6 µM open.ac.uk

| 5,5”-Dinitro BAPTA | ~7.5 mM - 20 mM nih.govsmolecule.com |

This table provides a comparative overview of the calcium dissociation constants (Kd) for several BAPTA derivatives, highlighting the significantly lower affinity of 5,5''-Dinitro BAPTA.

The "AM" suffix in 5,5”-Dinitro BAPTA, AM denotes the presence of acetoxymethyl esters. These ester groups render the molecule lipophilic, allowing it to permeate the lipid bilayer of cell membranes and enter the intracellular space. scbt.comnih.gov In its AM ester form, the chelator is inactive and does not bind calcium. nih.gov

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. smolecule.commedchemexpress.com This hydrolysis reaction releases the active tetra-carboxylate form of 5,5”-Dinitro BAPTA, which is then capable of interacting with intracellular calcium. smolecule.com The now-polar, charged molecule is effectively trapped within the cell, as it can no longer freely diffuse across the cell membrane. biorxiv.org

The efficiency of this intracellular delivery can be influenced by several factors. The activity of intracellular esterases can vary between cell types, potentially affecting the rate of hydrolysis. thermofisher.com Furthermore, cells possess organic anion transporters that can actively extrude the hydrolyzed, negatively charged chelator back into the extracellular space, which can reduce its intracellular concentration over time. thermofisher.comnih.gov

Properties

CAS No.

172646-47-8

Molecular Formula

C34H38N4O22

Molecular Weight

854.68

Origin of Product

United States

Methodological Considerations for Utilizing 5,5 Dinitro Bapta, Am in Experimental Systems

Principles of Cellular Loading and Intracellular Hydrolysis of Acetoxymethyl Esters

The effective use of 5,5''-Dinitro BAPTA, AM, like other BAPTA derivatives, hinges on its ability to cross the cell membrane and accumulate in the cytoplasm. The parent molecule, 5,5''-Dinitro BAPTA, is a negatively charged carboxylate compound and is therefore cell-impermeant. To overcome this, it is chemically modified with acetoxymethyl (AM) ester groups. interchim.fr This modification masks the negative charges, rendering the molecule uncharged and hydrophobic, which allows it to readily permeate cell membranes via passive diffusion. medchemexpress.com

Once inside the cell, the AM ester groups are cleaved by ubiquitous, non-specific intracellular esterases. medchemexpress.com This enzymatic hydrolysis regenerates the active, negatively charged tetra-carboxylate form of 5,5''-Dinitro BAPTA, which is the form that binds to Ca²⁺. The now charged molecule is trapped within the cytoplasm, as it can no longer freely diffuse across the lipid bilayer of the cell membrane. interchim.fr This process of cellular loading and intracellular trapping is a common and effective strategy for introducing Ca²⁺ chelators and indicators into live cells. interchim.fr

Optimal loading conditions are crucial to avoid disrupting baseline Ca²⁺ dynamics. A typical protocol involves incubating cells with 5–20 μM of this compound in a physiological buffer for 30–60 minutes at 37°C. Following incubation, a thorough washing is necessary to remove any remaining extracellular AM ester, which could otherwise be hydrolyzed by extracellular esterases and interfere with the experiment.

Strategies for Modulating Intracellular Chelator Accumulation and Extrusion

The final intracellular concentration of the active chelator is a balance between the rate of loading and the rate of extrusion. Many cell types possess organic anion transporters that can actively extrude the negatively charged, de-esterified form of BAPTA derivatives from the cytoplasm. nih.gov This can lead to a gradual decrease in the intracellular chelator concentration over the course of an experiment, potentially affecting the reliability and reproducibility of the results.

To counteract the extrusion of the active chelator, anion transport inhibitors such as probenecid (B1678239) are often co-incubated with the AM ester. nih.gov Probenecid is known to inhibit organic anion transporters, thereby reducing the efflux of the negatively charged chelator from the cell. nih.govnih.gov This results in a higher and more stable intracellular concentration of the active 5,5''-Dinitro BAPTA. The use of probenecid can be particularly important when using low concentrations of the AM ester or during long-duration experiments, as it enhances the effectiveness of the chelator by promoting its accumulation. nih.gov For instance, in hippocampal slice preparations, the presence of 1 mM probenecid was shown to accelerate the onset and significantly enhance the synaptic attenuation caused by low concentrations of BAPTA-AM. nih.gov

Comparative Methodologies with Other Intracellular Calcium Buffers (e.g., EGTA, BAPTA-AM)

The choice of an intracellular Ca²⁺ buffer depends on the specific experimental question and the characteristics of the Ca²⁺ signals being investigated. This compound possesses distinct properties when compared to other commonly used Ca²⁺ buffers like EGTA and the parent BAPTA-AM.

The primary distinguishing feature of 5,5''-Dinitro BAPTA is its low affinity for Ca²⁺, with a dissociation constant (Kd) in the millimolar range (~7.5 mM). interchim.frnih.gov This is in stark contrast to the high affinity of BAPTA (Kd ≈ 100 nM) and EGTA (Kd ≈ 150 nM at pH 7.2). This low affinity makes 5,5''-Dinitro BAPTA an ideal tool for studying cellular events triggered by large, localized Ca²⁺ transients, as it can buffer these significant increases without becoming saturated, a limitation of high-affinity chelators.

In terms of kinetics, BAPTA and its derivatives, including 5,5''-Dinitro BAPTA, exhibit much faster Ca²⁺ binding and release rates compared to EGTA. thermofisher.com This rapid buffering capacity allows them to effectively chelate Ca²⁺ in close proximity to the channels through which it enters the cell, making them particularly useful for studying fast Ca²⁺ signaling events. The slower kinetics of EGTA, on the other hand, make it less effective at buffering rapid, localized Ca²⁺ transients. nih.govthermofisher.com

Furthermore, the Ca²⁺ binding affinity of BAPTA derivatives is largely independent of pH within the physiological range, a significant advantage over EGTA, whose affinity for Ca²⁺ is pH-sensitive.

Feature5,5''-Dinitro BAPTABAPTAEGTA
Ca²⁺ Affinity (Kd) ~7.5 mM (low) interchim.frnih.gov~100 nM (high) ~150 nM (high)
Binding Kinetics Fast Fast thermofisher.comSlow nih.govthermofisher.com
pH Sensitivity Low in physiological range Low in physiological range High
Primary Application Buffering large, localized Ca²⁺ transients Buffering resting and low-level Ca²⁺ changesGeneral intracellular Ca²⁺ buffering

Application in Diverse In Vitro and Ex Vivo Research Models

The unique properties of this compound make it a valuable tool in a variety of research models, from dissociated cells to more complex tissue preparations.

In dissociated cell cultures, such as primary neuronal cultures, this compound can be loaded by simple incubation. It has been utilized in studies to differentiate between cellular processes that are sensitive to small, localized Ca²⁺ fluctuations versus those that are triggered by large, global increases in intracellular Ca²⁺. For example, in studies of neurotransmitter release at the squid giant synapse, 5,5''-Dinitro BAPTA was used to investigate the Ca²⁺ requirements of synaptic transmission. jneurosci.org

In tissue preparations, such as brain slices, the delivery of AM esters can be more challenging due to the extracellular matrix. nih.gov However, successful loading has been achieved, often by using slightly higher concentrations of the AM ester. nih.gov In rat hippocampal slices, perfusion with 5,5''-Dinitro BAPTA-AM was used as a control to demonstrate that the effects of high-affinity BAPTA-AM on synaptic transmission were indeed due to its high affinity for Ca²⁺. nih.gov The study found that, unlike BAPTA-AM, 5,5''-Dinitro BAPTA-AM had no effect on field excitatory postsynaptic potentials, highlighting its utility as a low-affinity control. nih.gov

Organotypic slice cultures, which maintain the three-dimensional structure and synaptic connectivity of the tissue, represent a more complex ex vivo model. Loading of AM esters into these cultures is feasible, though it may require optimization of loading times and concentrations. nih.gov

A key study utilizing organotypic hippocampal cultures to investigate neuronal survival after oxygen-glucose deprivation (OGD) employed 5,5''-Dinitro BAPTA-AM as a critical control. nih.gov In this study, pretreatment with the high-affinity chelator BAPTA-AM provided temporary protection against neurodegeneration. nih.gov In contrast, pretreating the slices with 5,5''-Dinitro BAPTA-AM, which has a negligible affinity for Ca²⁺, had no significant protective effect. nih.gov This finding was crucial in demonstrating that the neuroprotective effects of BAPTA-AM were attributable to its ability to chelate intracellular Ca²⁺ rather than other non-specific effects of the molecule or its AM ester moiety. nih.gov

Experimental ModelKey Finding with this compoundReference
Rat Hippocampal Slices Unaffected field excitatory postsynaptic potentials, confirming the effect of BAPTA-AM is due to high Ca²⁺ affinity. nih.gov
Organotypic Hippocampal Cultures No significant neuroprotection against oxygen-glucose deprivation, indicating the protective effect of BAPTA-AM is due to intracellular Ca²⁺ chelation. nih.gov
Squid Giant Synapse Used to study the Ca²⁺ dependence of neurotransmitter release. jneurosci.org

Experimental Considerations for Specific Cell Types

The application of this compound as an intracellular calcium chelator requires careful consideration of the specific characteristics of the cell type under investigation. Its utility as a low-affinity Ca2+ buffer means that its effects, or lack thereof, can provide significant insights into the dynamics of calcium signaling in various physiological and pathological processes. The following sections detail experimental findings and considerations for the use of this compound in neurons, cardiomyocytes, and epithelial cells.

Neuronal Systems

In neuroscience research, this compound has been instrumental as a control agent to elucidate the role of high-affinity calcium buffering in synaptic transmission and excitotoxicity. Its low affinity for Ca2+ allows researchers to distinguish between processes that are sensitive to subtle, rapid changes in intracellular calcium and those that are triggered by larger, bulk increases in calcium concentration.

A key application has been in the study of synaptic transmission in the CA1 region of the hippocampus. In experiments using rat brain slices, the perfusion of the high-affinity chelator BAPTA-AM resulted in a concentration-dependent attenuation of field excitatory postsynaptic potentials (fEPSPs). In contrast, similar applications of this compound, noted for its low Ca2+ affinity, did not affect the amplitude of fEPSPs. This finding suggests that the attenuation of synaptic transmission by BAPTA-AM is dependent on fast, high-affinity calcium binding, a characteristic that this compound lacks.

Furthermore, in studies of neurodegeneration in organotypic hippocampal cultures, this compound was used as a negative control to demonstrate the necessity of intracellular Ca2+ chelation for neuroprotection. While the high-affinity BAPTA-AM provided temporary protection against oxygen-glucose deprivation (OGD)-induced neurodegeneration, pretreatment with this compound, which has a negligible affinity for Ca2+, had no significant protective effect. nih.gov

In the classic model of the squid giant synapse, the non-AM ester form, 5,5''-Dinitro BAPTA, was used to probe the calcium dynamics underlying neurotransmitter release. Through iontophoretic injection, researchers could introduce the chelator directly into the presynaptic terminal. These experiments, along with those using other BAPTA derivatives with varying affinities, helped to establish that a rapid, localized increase in Ca2+ to high concentrations is necessary to trigger transmitter release, a process that is not significantly buffered by low-affinity chelators like 5,5''-Dinitro BAPTA.

Cardiomyocytes

Currently, there is a lack of specific published research detailing the experimental use of this compound in cardiomyocytes. However, based on its known properties and the principles of cardiac calcium signaling, several experimental considerations can be inferred.

Cardiac excitation-contraction coupling is exquisitely sensitive to changes in intracellular Ca2+ concentration. The rapid influx of Ca2+ through L-type calcium channels triggers a much larger release of Ca2+ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This results in a large and rapid increase in cytosolic Ca2+, leading to myofilament activation and contraction.

Given the low affinity of 5,5''-Dinitro BAPTA for Ca2+, it would be expected to have a minimal impact on the peak amplitude of the calcium transient in cardiomyocytes under normal physiological conditions. High-affinity buffers, in contrast, would significantly blunt this transient. Therefore, this compound could serve as a useful tool to investigate cellular processes in cardiomyocytes that are potentially regulated by basal Ca2+ levels or slow, low-amplitude Ca2+ fluctuations, without disrupting the primary CICR mechanism. For example, it could be used to explore the role of such subtle calcium signals in gene expression, mitochondrial function, or arrhythmogenic processes that are not directly linked to the beat-to-beat calcium transient.

When designing experiments with this compound in cardiomyocytes, it would be crucial to empirically determine the loading conditions (concentration and duration of incubation) to ensure adequate intracellular accumulation of the de-esterified chelator without causing off-target effects. Simultaneous monitoring of intracellular Ca2+ with a fluorescent indicator and cellular contractility would be essential to confirm that the primary calcium transient and contractile function are not significantly altered.

Epithelial Cells

Similar to the situation with cardiomyocytes, there is a scarcity of specific studies documenting the use of this compound in epithelial cells. Epithelial cells utilize calcium signaling to regulate a wide array of functions, including cell-cell adhesion, barrier function, proliferation, and differentiation. The spatial and temporal patterns of calcium signals in these cells can be complex, ranging from localized "puffs" and "waves" to sustained elevations in intracellular Ca2+.

The low Ca2+ affinity of 5,5''-Dinitro BAPTA makes it a potentially valuable tool for dissecting the roles of different types of calcium signals in epithelial physiology. For instance, it could be employed to investigate whether processes like tight junction assembly or mechanically induced signaling are dependent on large, transient increases in Ca2+ or are more sensitive to sustained, low-level changes. If a cellular response is unaffected by the presence of intracellular 5,5''-Dinitro BAPTA, it would suggest that the underlying signaling cascade is not triggered by a large-amplitude calcium transient.

Experimental design for using this compound in epithelial cells would necessitate careful optimization of loading protocols for the specific cell line or primary culture being used. Factors such as cell density, temperature, and the presence of serum can influence the uptake and hydrolysis of the AM ester. It would also be important to consider the potential for compartmentalization of the chelator within the cell. Verifying the intracellular concentration and buffering capacity of the active chelator would be a critical step in interpreting the experimental results.

Table 1: Experimental Applications of this compound in Specific Cell Types

Cell TypeExperimental SystemConcentration & Application MethodKey FindingsReference
Hippocampal NeuronsRat Brain SlicesPerfusionDid not affect the amplitude of field excitatory postsynaptic potentials (fEPSPs), in contrast to the high-affinity BAPTA-AM.
Hippocampal NeuronsOrganotypic Slice CulturesPretreatmentOffered no significant neuroprotection against oxygen-glucose deprivation (OGD), unlike the protective effect of high-affinity BAPTA-AM. nih.gov
Squid Giant SynapsePresynaptic TerminalIontophoretic injection of the non-AM ester formUsed as a low-affinity buffer to demonstrate that high, localized Ca2+ concentrations are required for neurotransmitter release.
CardiomyocytesN/AN/A (Inferred Considerations)Expected to have minimal effect on the peak calcium transient of excitation-contraction coupling due to its low affinity. Could be used to study processes regulated by basal or slow, low-amplitude Ca2+ changes.N/A
Epithelial CellsN/AN/A (Inferred Considerations)Potentially useful for distinguishing between cellular responses mediated by large Ca2+ transients versus those sensitive to sustained, low-level Ca2+ signals.N/A

Mechanisms of Action and Functional Impact of 5,5 Dinitro Bapta, Am on Cellular Processes

Modulation of Intracellular Calcium Dynamics

5,5''-Dinitro BAPTA, AM is a specialized chemical tool designed to investigate the multifaceted roles of intracellular calcium (Ca²⁺). Its mechanism of action is centered on its function as a cell-permeant, low-affinity Ca²⁺ chelator. The molecule is engineered with acetoxymethyl (AM) ester groups, which neutralize its charge and allow it to passively diffuse across the lipid bilayer of the cell membrane. Once inside the cytosol, ubiquitous intracellular esterase enzymes cleave these AM groups. medchemexpress.com This enzymatic action traps the active, Ca²⁺-binding form of the molecule, 5,5''-Dinitro BAPTA, within the cell. medchemexpress.com The key structural feature of this compound is the presence of two nitro groups on the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) backbone. These electron-withdrawing groups significantly reduce the molecule's affinity for Ca²⁺ ions compared to its parent compound, BAPTA.

Table 1: Properties of 5,5''-Dinitro BAPTA

Property Description Source
Primary Function Low-affinity intracellular calcium chelator
Mechanism Binds to free cytosolic Ca²⁺ after intracellular de-esterification medchemexpress.com
Ca²⁺ Complex Formation Constant (log K) 2.75 jneurosci.org

| Key Feature | Lowered Ca²⁺ affinity allows buffering of large Ca²⁺ increases without signal abolition | jneurosci.orgnih.gov |

Once activated within the cell, 5,5''-Dinitro BAPTA directly influences cytosolic Ca²⁺ levels by binding to free Ca²⁺ ions. This sequestration lowers the concentration of active, unbound Ca²⁺ in the cytosol, thereby allowing researchers to control and maintain cytoplasmic free Ca²⁺ at low levels. biotium.com This function is critical for investigating cellular processes that are dependent on Ca²⁺ signaling. For instance, in studies involving bone marrow macrophages, the parent compound BAPTA-AM was shown to suppress the RANKL-induced increase in intracellular Ca²⁺ concentration. nih.gov By chelating intracellular Ca²⁺, these compounds provide a method to probe the necessity of Ca²⁺ signaling for specific cellular functions. biotium.com

A primary advantage of 5,5''-Dinitro BAPTA's low affinity for Ca²⁺ is its ability to modulate large and rapid increases in intracellular Ca²⁺ without completely eliminating the signal. jneurosci.org Unlike high-affinity chelators that can become saturated and completely buffer Ca²⁺ transients, 5,5''-Dinitro BAPTA attenuates these signals. jneurosci.orgnih.gov This characteristic is particularly valuable in studying phenomena associated with significant, localized Ca²⁺ influx, as the buffer can manage these increases without being overwhelmed. jneurosci.org

The parent BAPTA molecule is known to bind and release Ca²⁺ ions much more rapidly than older chelators like EGTA, a kinetic advantage that allows for more precise temporal control of Ca²⁺ signals. interchim.fr Research on hippocampal neurons using various BAPTA derivatives, including the low-affinity 5,5''-Dinitro BAPTA, has demonstrated that the ability to modulate synaptic transmission is dependent on the chelator's Ca²⁺ affinity. nih.gov While BAPTA derivatives with higher affinity reduced synaptic potentials in young neurons, 5,5''-Dinitro BAPTA-AM, with its very low affinity, had no significant effect, highlighting its role as a buffer for substantial Ca²⁺ changes rather than resting levels. nih.gov

The cell-permeant nature of this compound allows it to distribute throughout various intracellular compartments, not just the cytosol. nih.gov However, its effects may vary between these compartments. Research suggests that BAPTA derivatives may preferentially act within the cytoplasm, potentially having a less direct impact on Ca²⁺ pools within organelles like the endoplasmic reticulum (ER) and mitochondria. nih.govnih.gov This is partly due to the rapid binding kinetics of BAPTA, which allows it to efficiently chelate Ca²⁺ near its point of entry at membrane channels before it can diffuse further to organellar stores. nih.gov However, it has also been proposed that BAPTA-AM can enter the ER, reduce the free Ca²⁺ level there, and potentially influence processes like apoptosis through ER Ca²⁺ depletion. nih.gov

Effects on Specific Ion Channels and Receptors

Beyond its well-established role as a Ca²⁺ chelator, the BAPTA-AM molecule has been shown to exert direct effects on the activity of various ion channels. These interactions are independent of its Ca²⁺-buffering capacity and occur before the AM esters are cleaved.

Studies utilizing the parent compound, BAPTA-AM, have revealed that it can act as a direct blocker of several voltage-gated potassium (Kv) channels. Specifically, BAPTA-AM has been shown to rapidly and reversibly inhibit currents from human Kv1.3, Kv1.5, and Kv11.1 (also known as hERG) channels expressed in HEK 293 cells. immune-system-research.com This blocking action is a direct effect on the channel protein itself and is not a secondary consequence of Ca²⁺ chelation. nih.gov The inhibitory effects occur rapidly upon application of BAPTA-AM to the exterior of the cell. nih.gov In canine ventricular myocytes, BAPTA-AM was also observed to directly inhibit the rapid delayed rectifier K⁺ current (IKr), which is conducted by Kv11.1 channels.

Table 2: Direct Inhibitory Effects of BAPTA-AM on Voltage-Gated Potassium Channels

Channel Cell Type Effect Note Source
Kv1.3 HEK 293 Inhibition Direct block, independent of Ca²⁺ chelation. immune-system-research.com
Kv1.5 HEK 293 Inhibition Direct block, independent of Ca²⁺ chelation. immune-system-research.com
Kv11.1 (hERG) HEK 293 Inhibition Direct block, independent of Ca²⁺ chelation. immune-system-research.com
IKr (Kv11.1) Canine Ventricular Myocytes Inhibition Direct inhibitory action.

| Voltage-gated K⁺ (IK) | Bovine Chromaffin Cells | ~53% reversible block | Direct action on the channel. | nih.gov |

Note: The data in this table pertains to the parent compound BAPTA-AM, as specific studies on the direct ion channel effects of the 5,5''-Dinitro variant are limited.

The modulatory effects of BAPTA-AM extend to other types of ion channels. In cultured bovine chromaffin cells, the application of BAPTA-AM induced a rapid and reversible block of both Ca²⁺-activated K⁺ channels (IKCa) and voltage-gated K⁺ channels (IK). nih.gov Notably, this study found no significant effect on voltage-gated sodium (INa) or Ca²⁺ (ICa) currents, indicating a degree of selectivity in its channel-blocking activity. nih.gov The block of IKCa and IK was determined to be a direct action on the channels themselves, occurring before significant intracellular accumulation and de-esterification could take place to chelate Ca²⁺. nih.gov

Furthermore, in studies on hippocampal neurons, the accumulation of intracellular BAPTA led to a small but consistent membrane depolarization. This effect was hypothesized to be related to the inhibition of potassium channels from the inner side of the membrane, suggesting that both the external AM ester form and the internal, active form may possess channel-modulating properties. mdpi.com

Investigation of Signal Transduction Pathways

The modulation of intracellular calcium levels by this compound has significant implications for various signal transduction pathways that are regulated by calcium dynamics.

Calcium signaling is intricately linked with the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial in regulating a wide array of cellular processes including proliferation, differentiation, and stress responses. While direct studies on this compound are limited, research on the parent compound, BAPTA-AM, provides significant insights into its likely effects.

Studies have shown that chelation of intracellular calcium by BAPTA-AM can inhibit the phosphorylation and activation of key MAPK members. For instance, in the context of RANKL-induced signaling in bone marrow macrophages, BAPTA-AM was found to dose-dependently inhibit the phosphorylation of ERK1/2 and p38 MAPK. nih.gov This suggests that the calcium signals elicited by RANKL are necessary for the activation of these specific MAPK pathways. Interestingly, the same study found that BAPTA-AM did not affect the phosphorylation of JNK (c-Jun N-terminal Kinase), indicating a differential requirement for calcium signaling among the various MAPK cascades. nih.gov

The activation of ERK1/2, in particular, has been shown in other cell types to be sensitive to calcium chelation. In hepatocytes, BAPTA-AM has been observed to attenuate ERK1/2 activation in response to certain stimuli. researchgate.net This underscores the role of intracellular calcium in mediating signals from G-protein coupled receptors to the ERK pathway.

The table below summarizes the observed effects of intracellular calcium chelation by BAPTA-AM on MAPK signaling pathways from a representative study.

Pathway ComponentEffect of BAPTA-AM PretreatmentCellular Context
Phosphorylated ERK1/2InhibitedRANKL-stimulated bone marrow macrophages
Phosphorylated p38 MAPKInhibitedRANKL-stimulated bone marrow macrophages
Phosphorylated JNKNo effectRANKL-stimulated bone marrow macrophages

Data extrapolated from studies on BAPTA-AM.

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. Similar to the MAPK pathways, its activity can be influenced by intracellular calcium levels.

Research utilizing BAPTA-AM has demonstrated that chelation of intracellular calcium can suppress the activation of Akt. In the same study on RANKL-stimulated bone marrow macrophages, BAPTA-AM was shown to inhibit the phosphorylation of Akt in a dose-dependent manner. nih.gov This indicates that the RANKL-induced calcium transient is an upstream event necessary for the activation of the PI3K/Akt pathway in this cellular context.

These findings suggest that by buffering intracellular calcium, this compound would likely exert an inhibitory effect on the PI3K/Akt signaling cascade in response to stimuli that rely on calcium as a second messenger.

The following table outlines the impact of BAPTA-AM on the PI3K/Akt pathway based on published research.

Pathway ComponentEffect of BAPTA-AM PretreatmentCellular Context
Phosphorylated AktInhibitedRANKL-stimulated bone marrow macrophages

Data extrapolated from studies on BAPTA-AM.

Beyond the MAPK and PI3K/Akt pathways, this compound has the potential to modulate a wide range of other signaling cascades that are sensitive to intracellular calcium concentrations. Calcium is a ubiquitous second messenger that influences a multitude of cellular processes through its interaction with various calcium-binding proteins such as calmodulin and protein kinase C (PKC).

By acting as a calcium buffer, this compound can attenuate the activation of these calcium sensors and their downstream targets. For example, the activation of calcium/calmodulin-dependent protein kinases (CaMKs) and the calcium-dependent phosphatase calcineurin are likely to be dampened in the presence of this chelator. These effects can have far-reaching consequences on processes such as gene expression, cell cycle progression, and apoptosis.

Calcium-Independent Mechanisms of Action

Recent studies have revealed that the effects of BAPTA and its derivatives may not be exclusively due to their calcium-chelating properties. Evidence is emerging for direct, calcium-independent interactions with cellular components.

A significant calcium-independent effect of intracellular BAPTA (BAPTAi) has been identified: the direct inhibition of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). nih.gov This enzyme plays a crucial role in regulating the rate of glycolysis.

Remarkably, this inhibitory effect was also observed with a BAPTA analog that has a low affinity for calcium, strongly suggesting that the dinitro- derivative would share this property. nih.gov The inhibition of PFKFB3 by BAPTAi was shown to impair glycolysis, which in turn had downstream effects on other signaling pathways, such as the inhibition of mTORC1-driven translation. nih.govresearchgate.netbiorxiv.org This finding is critical as it indicates that some of the cellular effects observed with BAPTA compounds may be attributable to this off-target enzymatic inhibition rather than calcium buffering.

The table below details the calcium-independent enzymatic inhibition by BAPTA.

EnzymeEffect of Intracellular BAPTAImplication
PFKFB3Direct InhibitionImpaired Glycolysis

Based on studies of BAPTAi and its low-affinity analogs.

The direct inhibition of PFKFB3 by this compound has profound implications for cellular metabolism and bioenergetics. By impeding glycolysis, the cell's primary pathway for glucose metabolism, this compound can lead to a reduction in ATP production and an alteration of the cellular energy state.

This impairment of glycolysis can, in turn, affect various cellular functions that are highly dependent on metabolic flux, such as cell growth and proliferation. Furthermore, the link between PFKFB3 inhibition, impaired glycolysis, and the subsequent suppression of mTORC1 activity highlights a complex interplay between metabolic regulation and major signaling hubs that control cell survival. nih.govresearchgate.netbiorxiv.org Therefore, when interpreting the effects of this compound, it is crucial to consider its potential impact on cellular metabolism, independent of its effects on intracellular calcium dynamics.

Applications of 5,5 Dinitro Bapta, Am in Investigating Specific Biological Phenomena

Elucidation of Neurobiological Processes

The intricate workings of the nervous system are heavily reliant on precise spatial and temporal control of intracellular Ca²⁺ concentrations. 5,5''-Dinitro BAPTA, AM has been employed to dissect the role of Ca²⁺ in various neurobiological functions, from synaptic communication to neuronal survival.

Synaptic Transmission Modulation and Synaptic Plasticity

The role of this compound in modulating synaptic transmission and plasticity has been investigated to understand the calcium dependency of these fundamental neuronal processes. A key study by Ouanounou and colleagues in 1999 examined the effects of various membrane-permeant Ca²⁺ chelators on field excitatory postsynaptic potentials (fEPSPs) in the hippocampal CA1 region of young and aged rats. Their findings indicated that, unlike other BAPTA derivatives with higher Ca²⁺ affinity, this compound, which has a low affinity for Ca²⁺ (dissociation constant (Kd) of ~7000 µM), had no discernible effect on fEPSPs in either young or aged slices. nih.govnih.gov This lack of effect was attributed to its low affinity, suggesting that the Ca²⁺ transients involved in baseline synaptic transmission were not significantly buffered by this compound.

This finding is instrumental in experimental design, as this compound can serve as a crucial negative control to confirm that the effects of other, higher-affinity chelators are indeed due to their Ca²⁺ buffering capacity.

Table 1: Effect of this compound on Field Excitatory Postsynaptic Potentials (fEPSPs)

Experimental Model Compound Observation Reference

Neuronal Excitability and Action Potential Dynamics

While high-affinity Ca²⁺ chelators like BAPTA-AM have been shown to influence neuronal excitability and action potential dynamics by buffering the Ca²⁺ that activates certain potassium channels, there is a lack of specific research investigating the effects of this compound on these processes. The absence of studies focusing on this particular low-affinity chelator in the context of action potential dynamics means its specific role in this area remains uncharacterized.

Neuroprotection and Neuronal Survival in Models of Ischemic or Excitotoxic Injury

The potential neuroprotective effects of Ca²⁺ chelators are of significant interest in the context of ischemic and excitotoxic neuronal injury, where excessive intracellular Ca²⁺ accumulation is a key driver of cell death. The utility of this compound in this context has been explored, yielding results that highlight the importance of Ca²⁺ affinity in neuroprotection.

A study investigating the effects of intracellular calcium buffering on neuronal survival in organotypic hippocampal cultures subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia, found that pretreatment with dinitro-BAPTA-AM had no significant protective effect against neurodegeneration. nih.govjneurosci.org This was in stark contrast to the temporary protection afforded by the high-affinity chelator BAPTA-AM. The researchers attributed the lack of neuroprotection by dinitro-BAPTA-AM to its negligible affinity for Ca²⁺, suggesting that a significant reduction in intracellular Ca²⁺ levels is necessary to mitigate ischemic neuronal death.

This finding underscores that merely the presence of a chelator is insufficient for neuroprotection; its affinity for Ca²⁺ must be adequate to buffer the pathological calcium overload that occurs during ischemic events. While some sources suggest that low-affinity chelators have been used to protect neurons from ischemic damage, detailed experimental evidence supporting a significant protective role for this compound is lacking in the primary literature.

Table 2: Neuroprotective Effect of dinitro-BAPTA-AM in an In Vitro Ischemia Model

Experimental Model Insult Compound Outcome Reference

Roles in Age-Related Impairments of Synaptic Plasticity and Learning in Animal Models

Alterations in Ca²⁺ homeostasis are implicated in the age-related decline of synaptic plasticity and cognitive function. Research has utilized various Ca²⁺ chelators to probe these changes. In the aforementioned study by Ouanounou et al. (1999), the effects of BAPTA derivatives were compared in hippocampal slices from young and aged Fischer 344 rats. While higher-affinity BAPTA derivatives either depressed fEPSPs in young slices or enhanced them in aged slices, this compound had no effect in either age group. nih.gov

This result suggests that the age-related changes in synaptic transmission observed in this model are sensitive to significant Ca²⁺ buffering by high-affinity chelators but are not influenced by the modest buffering capacity of this compound. This positions the compound as a useful tool for dissecting the precise levels of Ca²⁺ dysregulation that contribute to age-related synaptic deficits.

Studies in Bone Cell Biology

Calcium signaling is also a critical component of bone cell function, including the processes of bone formation and resorption.

Impact on Osteoclastogenesis and Bone Marrow Macrophage Differentiation

Osteoclastogenesis, the differentiation of osteoclasts from their monocytic precursors, and the differentiation of bone marrow macrophages are tightly regulated by Ca²⁺ signaling. While the high-affinity Ca²⁺ chelator BAPTA-AM has been shown to inhibit these processes, there is currently no available scientific literature that specifically investigates the impact of this compound on osteoclastogenesis or the differentiation of bone marrow macrophages. Therefore, the role of this specific low-affinity Ca²⁺ chelator in bone cell biology remains to be elucidated.

Research in Cardiovascular Physiology

A thorough review of available scientific literature reveals a notable absence of studies specifically investigating the effects of 5,5”-Dinitro BAPTA, AM on the electrophysiology of cardiac myocytes and the duration of their action potentials. While the parent compound, BAPTA-AM, has been utilized in such research, no direct data or detailed findings concerning the specific actions of the 5,5”-dinitro derivative in this context have been published.

Investigations in Cancer Cell Biology

There is a lack of specific research detailing the role of 5,5”-Dinitro BAPTA, AM in the induction of apoptosis and the elucidation of cell death mechanisms in cancer cells. Studies have been conducted on the broader effects of intracellular calcium chelation using other BAPTA derivatives, which have been shown to induce apoptosis in certain cancer cell lines. nih.govnih.gov However, dedicated research on the specific efficacy and mechanisms of 5,5”-Dinitro BAPTA, AM in promoting programmed cell death in cancerous tissues is not currently available in published literature.

Specific investigations into the influence of 5,5”-Dinitro BAPTA, AM on the regulation of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), have not been reported in the scientific literature. The regulation of MCL-1 is a critical aspect of cancer cell survival, and while general intracellular calcium levels are known to play a role in its expression and stability, the specific effects of chelation by 5,5”-Dinitro BAPTA, AM remain uncharacterized. nih.govuevora.ptnih.gov Research using other BAPTA analogs has suggested a link between intracellular calcium chelation and a decline in MCL-1 protein levels, leading to apoptosis in MCL-1-dependent cancer cells. nih.govbiorxiv.orgresearchgate.net

Exploration in Other Cellular Systems and Disease Models

Detailed research specifically examining the modulation of Reactive Oxygen Species (ROS) generation by 5,5”-Dinitro BAPTA, AM is not present in the current body of scientific literature. The interplay between intracellular calcium concentrations and ROS production is a significant area of study in various cellular systems and disease models. skku.edudrugtargetreview.comnih.gov While calcium chelation with other BAPTA compounds has been shown to impact ROS levels, the specific contribution and effects of the 5,5”-dinitro derivative in this signaling nexus have yet to be investigated. skku.edu

Impact on Cellular Responses to Stress Conditions

The compound this compound, serves as a specialized tool in dissecting the intricate role of intracellular calcium (Ca²⁺) signaling in the cellular response to various stress conditions. Cellular stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and excitotoxicity, are frequently associated with disruptions in calcium homeostasis. The ability to modulate intracellular Ca²⁺ levels is therefore crucial for determining whether fluctuations in this ion are a cause or a consequence of the stress response.

This compound is a cell-permeant derivative of the calcium chelator BAPTA. medchemexpress.com Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, calcium-binding form of the molecule within the cytosol. medchemexpress.com This allows researchers to investigate the specific contributions of cytosolic calcium to stress-related phenomena.

A primary application of this compound in research has been as a comparative or control compound, particularly due to its distinct calcium-binding affinity relative to other chelators like its parent compound, BAPTA-AM. Research has characterized this compound as a low-affinity Ca²⁺ analogue. nih.gov This property is experimentally valuable; if a cellular response to stress is blocked by a high-affinity Ca²⁺ chelator but not by the low-affinity this compound, it provides strong evidence that the process is dependent on rapid and tight calcium binding. nih.gov

For instance, in studies of synaptic transmission in the hippocampal CA1 region, the application of high-affinity BAPTA-AM resulted in a significant attenuation of field excitatory postsynaptic potentials. nih.gov In contrast, similar applications of the low-affinity this compound did not affect the amplitude of these potentials. nih.gov This finding was crucial in concluding that the observed synaptic attenuation effect was dependent on a chelator with high affinity and fast Ca²⁺-binding kinetics. nih.gov

While direct studies on this compound are specific, the broader family of BAPTA chelators is widely used to probe stress responses. For example, the high-affinity chelator BAPTA-AM has been shown to:

Protect chondrocytes from mitochondrial dysfunction and degeneration induced by iron overload, a condition that promotes significant oxidative stress. nih.gov

Alleviate cytotoxicity and apoptosis in cells exposed to the heavy metal cadmium, a known inducer of oxidative stress. rsc.org

Block the induction of specific ER stress markers, such as GADD 153, and cleavage of caspase-7 in melanoma cells under chemical-induced stress. nih.gov

Prevent ER stress-associated protein expression in vascular smooth muscle cells stimulated by Angiotensin II. ijbs.com

The following table summarizes the comparative effects of high-affinity and low-affinity BAPTA analogues on synaptic transmission, illustrating the utility of this compound in experimental design.

CompoundCa²⁺ AffinityEffect on Field Excitatory Postsynaptic Potentials (fEPSPs) in Hippocampal CA1 RegionImplication
BAPTA-AM HighReversible attenuation (10-45% reduction) nih.govThe process is sensitive to intracellular Ca²⁺ chelation. nih.gov
This compound LowUnaffected nih.govThe process requires a chelator with high Ca²⁺ affinity and fast binding kinetics. nih.gov

Future Research Directions and Emerging Paradigms for 5,5 Dinitro Bapta, Am

Unraveling Novel Calcium-Independent Functions and Their Biological Significance

While primarily employed for its calcium-chelating properties, a growing body of evidence suggests that the BAPTA scaffold, including its derivatives, may exert biological effects independent of its ability to bind Ca²⁺. These off-target effects are a critical area of future investigation, as understanding them is essential for the accurate interpretation of experimental data and could unveil novel therapeutic possibilities.

Research has shown that in some cell types, BAPTA can have a potent depolymerizing activity on both actin and microtubule cytoskeletons. researchgate.net To investigate this phenomenon directly, a synthesized BAPTA AM derivative, in which an acetic acid group essential for chelation was replaced with a methyl group, was designed to test the role of calcium chelation in these cytoskeletal effects. researchgate.net Furthermore, studies on cultured bovine chromaffin cells have demonstrated that BAPTA-AM can cause a rapid, reversible block of voltage-gated and Ca²⁺-activated K⁺ currents, acting directly on the channels before it functions as a Ca²⁺ chelator. nih.gov This suggests a direct interaction of the molecule with ion channel proteins.

Another significant area of research is the potential for BAPTA-based compounds to induce cellular artifacts. Studies using the BAPTA-based fluorescent dye fluo-4 (B1262720) have shown that it can induce spontaneous "Ca²⁺ spikes" in neurons of the suprachiasmatic nucleus (SCN). plos.org These spikes were not observed when using protein-based calcium sensors, suggesting the activity is caused by the chelating effect of the BAPTA-based dye itself rather than being an intrinsic property of the cells. plos.org Future research must focus on delineating these Ca²⁺-independent mechanisms, determining the structural motifs responsible, and understanding their physiological or pathological significance.

Advancements in Targeted Delivery and Spatiotemporal Control for Enhanced Specificity

A major challenge in using tools like 5,5''-Dinitro BAPTA, AM is ensuring they reach the desired subcellular location at the appropriate time. Future advancements will focus on sophisticated delivery and control mechanisms to enhance experimental precision.

Targeted Delivery: The principles of targeted drug delivery, extensively developed for cancer therapy, offer a roadmap for future applications of BAPTA derivatives. mdpi.com Loading the chelator into nanocarriers, such as liposomes, represents a promising strategy. For instance, BAPTA-AM-loaded liposome (B1194612) nanoparticles have been investigated as a potential treatment for acute pancreatitis by eliminating intracellular Ca²⁺ overload. researchgate.net This approach could be adapted to target specific cell types or organelles by functionalizing the nanoparticle surface with targeting ligands like antibodies or aptamers. encyclopedia.pub

Spatiotemporal Control: Achieving control over the chelator's activity in both space and time is a key goal. One emerging paradigm is the development of "caged" BAPTA analogues. These are molecules that are chemically modified to be inactive until a specific stimulus, typically light of a particular wavelength, cleaves the "caging" group and releases the active chelator. researchgate.net This photoactivation strategy allows researchers to control calcium levels with high spatiotemporal resolution, enabling the study of highly localized and rapid calcium signals within a cell.

Development of New Analogues with Tailored Binding Properties and Selectivities

The core BAPTA structure is highly amenable to chemical modification, allowing for the synthesis of a family of derivatives with a wide range of calcium binding affinities. The addition of electron-withdrawing groups, such as the nitro groups in 5,5''-Dinitro BAPTA, significantly alters the molecule's affinity for calcium.

The development of 5,5''-Dinitro BAPTA established its role as a low-affinity intracellular calcium buffer. This characteristic is particularly useful for studying biological phenomena that involve high calcium concentrations, where a high-affinity buffer would become saturated and ineffective. Researchers have synthesized and characterized a variety of BAPTA analogues, each with a distinct dissociation constant (Kd) for Ca²⁺, allowing for the selection of a buffer best suited for the specific calcium concentration range of interest. researchgate.netresearchgate.net For example, derivatives like 5,5'-dimethyl-BAPTA exhibit a higher affinity for calcium, while others like 5,5'-difluoro-BAPTA have intermediate affinities.

Future work will involve the rational design and synthesis of new analogues with even more specific properties. This could include buffers with faster or slower on/off rates for calcium binding, or chelators with enhanced selectivity for calcium over other divalent cations like zinc or magnesium.

CompoundReported Intracellular Ca²⁺ KdKey Feature
5,5'-Dimethyl BAPTA ~0.15 µM High affinity
BAPTA ~0.18 - 4.9 µM researchgate.netStandard affinity
5,5'-Difluoro BAPTA ~0.25 µM Intermediate affinity
5,5'-Dinitro BAPTA ~31 mM (estimated) jneurosci.orgLow affinity

Note: Dissociation constants (Kd) can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Integration with Advanced Imaging and Electrophysiological Techniques for Higher Resolution Studies

The synergy between this compound and advanced analytical techniques is crucial for high-resolution studies of calcium signaling. Its role as a calcium buffer allows researchers to manipulate intracellular Ca²⁺ levels while simultaneously measuring cellular responses with other methods.

Advanced Imaging: this compound is frequently used in conjunction with fluorescent calcium indicators. This includes both chemical dyes like Fura-2 AM and genetically encoded calcium indicators (GECIs) such as GCaMP6s. researchgate.netnih.gov By buffering bulk cytosolic calcium with the BAPTA derivative, researchers can better isolate and study the dynamics of localized calcium microdomains or the specific signals reported by the fluorescent sensor. Future studies will increasingly integrate these tools with super-resolution microscopy techniques to visualize calcium signaling events at the nanoscale.

Electrophysiology: In electrophysiology, BAPTA derivatives are invaluable for dissecting the role of calcium in ion channel function and synaptic transmission. jneurosci.org By loading the active, non-AM ester form of BAPTA into a cell through a patch pipette, researchers can clamp the intracellular calcium concentration at a known level while recording electrical activity. This allows for the clear separation of voltage-dependent processes from calcium-dependent ones. Combining this with techniques like optogenetics will provide unprecedented control and insight into the electrical behavior of cells.

Potential for Mechanistic Discoveries in Complex Biological Systems and Integrated Physiology

By enabling the precise manipulation of a key second messenger, this compound and its analogues are powerful tools for unraveling complex signaling cascades in integrated physiological systems.

The use of BAPTA derivatives has been instrumental in demonstrating the critical role of intracellular calcium in a vast array of cellular processes. For example, presynaptic injection of BAPTA and its derivatives has been used to study the calcium-dependent mechanisms of neurotransmitter release at the squid giant synapse. jneurosci.org In other systems, BAPTA-AM has been used to probe the involvement of calcium in proteasome inhibitor-induced endoplasmic reticulum (ER) stress and autophagy, revealing that blocking intracellular calcium can alleviate ER stress. nih.gov Furthermore, studies on hippocampal neurons have used BAPTA-AM to investigate the role of calcium pulses in generating epileptiform activity, contributing to our understanding of the mechanisms of epilepsy. mdpi.com

Future research will apply these tools to increasingly complex systems, such as organoids, tissue slices, and even whole organisms. By selectively buffering calcium in specific cell populations within these systems, it will be possible to dissect the contribution of calcium signaling to development, disease progression, and the integrated function of entire organs. This will undoubtedly lead to significant mechanistic discoveries in fields ranging from neuroscience to immunology and beyond.

Q & A

Q. What is the mechanistic role of 5,5'-Dinitro BAPTA, AM in calcium signaling studies?

5,5'-Dinitro BAPTA, AM is a membrane-permeant calcium chelator that buffers intracellular Ca²⁺ levels. Upon entering cells, cytoplasmic esterases cleave the acetoxymethyl (AM) ester groups, trapping the active form (5,5'-Dinitro BAPTA) intracellularly. This compound binds Ca²⁺ with high specificity, dissipating gradients and stabilizing cytosolic Ca²⁺ concentrations. Its nitro groups enhance selectivity for Ca²⁺ over other divalent cations, making it ideal for studying Ca²⁺-dependent processes like neurotransmitter release or cytoskeletal dynamics .

Q. How should researchers optimize loading protocols for 5,5'-Dinitro BAPTA, AM in live-cell imaging?

Key steps include:

  • Concentration titration : Test 1–20 µM to avoid cytotoxicity while achieving sufficient buffering.
  • Incubation time : 30–60 minutes at 37°C ensures esterase-dependent activation.
  • Validation : Co-load with fluorescent Ca²⁺ indicators (e.g., Fura-2) to confirm gradient dissipation.
  • Controls : Include AM ester-only controls to rule out solvent effects.
    Reference: Evidence from pollen tube studies shows that incomplete esterase cleavage can lead to variable intracellular concentrations, necessitating protocol calibration .

Q. What criteria determine the selection of BAPTA derivatives for specific experimental designs?

Select buffers based on:

  • Kd values : Match the buffer’s Ca²⁺ affinity (Kd) to the physiological Ca²⁺ range under study.
  • Kinetics : High-affinity buffers (e.g., 5,5'-dimethyl-BAPTA, Kd = 0.15 µM) rapidly dissipate gradients, while lower-affinity variants allow residual Ca²⁺ fluctuations.
  • Cellular permeability : AM esters are critical for non-invasive loading.
    Example: In pollen tubes, 5,5'-dimethyl-BAPTA was more effective than BAPTA at inhibiting growth, likely due to superior intracellular mobility .

Advanced Research Questions

Q. How can researchers resolve contradictions in data caused by variable buffer efficacy across cell types?

Discrepancies often arise from differences in:

  • Esterase activity : Cell-specific esterase expression affects AM cleavage efficiency. Validate using fluorogenic esterase substrates.
  • Buffer mobility : Nitro and methyl substituents influence diffusion rates. Use fluorescence recovery after photobleaching (FRAP) to assess mobility.
  • Endogenous Ca²⁺ regulators : Competing mechanisms (e.g., pumps, channels) may override buffering. Combine chelators with pharmacological inhibitors (e.g., thapsigargin for SERCA pumps).
    Case study: In lily pollen tubes, 5,5'-dibromo-BAPTA showed 70% inhibition efficacy, while dimethyl derivatives required higher concentrations due to slower diffusion .

Q. What experimental strategies mitigate off-target effects of 5,5'-Dinitro BAPTA, AM in long-term Ca²⁺ imaging?

  • Pulse-loading : Short incubation periods minimize prolonged esterase activity.
  • Dual-wavelength ratiometry : Use indicators like Indo-1 to distinguish Ca²⁺ changes from buffer-induced artifacts.
  • Parallel validation : Compare results with Ca²⁺-free extracellular conditions or genetic Ca²⁺ chelators (e.g., parvalbumin overexpression).
    Critical consideration: Extended use may deplete ATP reserves, as seen in inhibited pollen tube recovery (<10% of cells resumed growth post-treatment) .

Q. How does 5,5'-Dinitro BAPTA, AM interact with other Ca²⁺-modulating agents (e.g., ionophores, channel blockers)?

Design experiments to:

  • Sequential application : Pre-treat with buffers before adding agonists/antagonists to isolate Ca²⁺ source contributions.
  • Dose-response matrices : Map synergistic or antagonistic effects using combinatorial treatments.
  • Computational modeling : Predict buffer-Ca²⁺ binding dynamics with tools like WinMaxC or CalC.
    Example: Co-application with thapsigargin (SERCA inhibitor) revealed ER Ca²⁺ leak dynamics in thymocytes .

Methodological Tables

Q. Table 1. Comparative properties of BAPTA derivatives

DerivativeKd (Ca²⁺)Membrane PermeabilityKey Applications
5,5'-Dinitro BAPTA~0.2 µMYes (AM ester)High-resolution Ca²⁺ clamping
5,5'-Dimethyl-BAPTA0.15 µMYes (AM ester)Rapid gradient dissipation
BAPTA (free acid)0.21 µMNoExtracellular Ca²⁺ control
Data synthesized from .

Q. Table 2. Troubleshooting common experimental issues

IssueSolutionReference
Incomplete AM cleavageIncrease incubation time/temperature
CytotoxicityTitrate below 20 µM; use viability assays
Variable buffer efficacyCalibrate with cell-type-specific controls

Interdisciplinary Research Directions

Q. How can 5,5'-Dinitro BAPTA, AM be integrated with optogenetic tools for spatiotemporal Ca²⁺ manipulation?

  • Opto-chelation : Couple with light-activated channels (e.g., Channelrhodopsin) to synchronize Ca²⁺ influx and buffering.
  • FRET-based sensors : Develop hybrid systems where buffer activity modulates FRET efficiency in real time.
    Theoretical framework: Existing models of pollen tube Ca²⁺ flux could inform optogenetic circuit design .

Q. What computational models best predict the intracellular behavior of 5,5'-Dinitro BAPTA, AM?

  • Finite element analysis (FEA) : Simulate diffusion and binding kinetics in complex cellular geometries.
  • Machine learning : Train algorithms on historical data to optimize buffer concentrations for novel cell types.
    Resource: Open-source tools like NEURON or Virtual Cell support such simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.